Methyl 4-[(cyanoacetyl)amino]benzoate
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Overview
Description
Preparation Methods
The synthesis of Methyl 4-[(cyanoacetyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with cyanoacetic acid in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 4-[(cyanoacetyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the cyano group, with reagents like alkyl halides or amines.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or methanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-[(cyanoacetyl)amino]benzoate is widely used in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.
Medicine: Research involving this compound includes studies on its potential therapeutic applications.
Industry: It is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[(cyanoacetyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Methyl 4-[(cyanoacetyl)amino]benzoate can be compared with similar compounds such as:
Methyl 4-cyanobenzoate: This compound has a similar structure but lacks the cyanoacetyl group.
Methyl 4-formylbenzoate: This compound has a formyl group instead of the cyanoacetyl group.
4-Cyanobenzoic acid methyl ester: Another similar compound with a different functional group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
methyl 4-[(2-cyanoacetyl)amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-11(15)8-2-4-9(5-3-8)13-10(14)6-7-12/h2-5H,6H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWDCPQCWQRTQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399972 |
Source
|
Record name | methyl 4-[(cyanoacetyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107233-58-9 |
Source
|
Record name | methyl 4-[(cyanoacetyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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